molecular formula C13H9F2NO3 B8527589 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B8527589
M. Wt: 265.21 g/mol
InChI Key: JOZPLIXUKKQHEZ-UHFFFAOYSA-N
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Description

1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a quinoline core. This compound is known for its potent antibacterial properties and is used in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 2,4-dichloro-5-fluorobenzoylacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as ester hydrolysis, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is extensively used in scientific research due to its versatile properties:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the quinolone-binding sites on these enzymes, and the pathways involved are critical for bacterial survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9F2NO3

Molecular Weight

265.21 g/mol

IUPAC Name

1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H9F2NO3/c14-6-3-8-11(10(15)4-6)16(7-1-2-7)5-9(12(8)17)13(18)19/h3-5,7H,1-2H2,(H,18,19)

InChI Key

JOZPLIXUKKQHEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analogously to example 30 7-(3-tert.-butoxycarbonylaminomethyl-3-hydroxy-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid are reacted with acetic acid anhydride, yielding 7-3-acetoxy-3-tert.-butoxycarbonylaminomethyl-3-hydroxy-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, melting point: 215° C. (decomposition).
Name
7-(3-tert.-butoxycarbonylaminomethyl-3-hydroxy-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid
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